3,4-Dichlorobenzyl isothiocyanate

Catalog No.
S773128
CAS No.
18967-42-5
M.F
C8H5Cl2NS
M. Wt
218.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichlorobenzyl isothiocyanate

Researchers synthesizing urease inhibitors require high-purity isothiocyanates with the specific 3,4-dichloro substitution pattern to achieve maximum potency; generic or alternative isomers yield inferior results. 3,4-Dichlorobenzyl isothiocyanate (CAS 18967-42-5) ensures:

  • Guaranteed ≥97% purity for reproducible synthesis of N-benzyl thiourea derivatives.
  • Superior enzyme inhibition due to the critical 3,4-dichloro electronic and steric properties.
  • Consistent supply with documented lot-specific quality control.

CAS Number

18967-42-5

Product Name

3,4-Dichlorobenzyl isothiocyanate

IUPAC Name

1,2-dichloro-4-(isothiocyanatomethyl)benzene

Molecular Formula

C8H5Cl2NS

Molecular Weight

218.1 g/mol

InChI

InChI=1S/C8H5Cl2NS/c9-7-2-1-6(3-8(7)10)4-11-5-12/h1-3H,4H2

InChI Key

DPSSHXWTNIGVMQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CN=C=S)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1CN=C=S)Cl)Cl

The exact mass of the compound 3,4-Dichlorobenzyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221245. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3,4-Dichlorobenzyl isothiocyanate, 1,2-Dichloro-4-(isothiocyanatomethyl)benzene, 3,4-Dichlorobenzylisothiocyanate, Benzene, 1,2-dichloro-4-(isothiocyanatomethyl)-, Isothiocyanic acid 3,4-dichlorobenzyl ester

Purity

≥97%

Package Size

1 g, 5 g

3,4-Dichlorobenzyl isothiocyanate (CAS 18967-42-5) is a synthetic aromatic isothiocyanate featuring a benzyl core substituted with two chlorine atoms at the 3 and 4 positions. This class of compounds is recognized for its high reactivity, driven by the electrophilic isothiocyanate (-N=C=S) group, which readily reacts with nucleophiles. The specific halogenation pattern of this compound is a critical determinant of its biological activity and chemical reactivity, distinguishing it from unsubstituted or alternatively substituted analogs in applications ranging from antimicrobial research to specialized chemical synthesis. [REFS-1, REFS-2]

Substituting 3,4-Dichlorobenzyl isothiocyanate with other isomers (e.g., 2,4-dichloro), mono-halogenated analogs (e.g., 4-chlorobenzyl isothiocyanate), or the unsubstituted parent compound (benzyl isothiocyanate) is inadvisable for most applications. The number and, crucially, the specific positions of the electron-withdrawing chlorine atoms dictate the molecule's electronic and steric properties. This directly modulates its reactivity and biological target affinity, leading to significant, non-linear changes in performance metrics like enzyme inhibition potency and antimicrobial efficacy. [REFS-1, REFS-2] Simple substitution can lead to a significant loss of potency or a complete change in the compound's activity profile, compromising experimental reproducibility and process outcomes.

Enhanced Urease Inhibition Potency Over Unsubstituted and Mono-Substituted Analogs

In a direct comparison of urease inhibition, 3,4-Dichlorobenzyl isothiocyanate demonstrated significantly higher potency than its less-substituted counterparts. [1] Its IC50 value was 2.4-fold lower than that of the parent compound, benzyl isothiocyanate, and 1.3-fold lower than 4-chlorobenzyl isothiocyanate, indicating that the 3,4-dichloro substitution pattern is a key driver of enhanced inhibitory activity against this specific enzyme.

Evidence DimensionUrease Inhibition (IC50)
Target Compound Data10.3 µM
Comparator Or BaselineBenzyl isothiocyanate (24.5 µM) | 4-Chlorobenzyl isothiocyanate (13.5 µM)
Quantified Difference2.4x more potent vs Benzyl isothiocyanate | 1.3x more potent vs 4-Chlorobenzyl isothiocyanate
ConditionsIn vitro assay against Jack bean urease.

For applications requiring potent urease inhibition, such as in specialized agrochemicals or as a research tool, this compound offers a quantifiable potency advantage, enabling lower effective concentrations.

Superior Potency in Bacterial Cell Morphology Induction Compared to Simpler Analogs

The biological activity of S-benzylisothiourea derivatives, synthesized from their corresponding benzyl isothiocyanates, is highly dependent on the ring substitution. The derivative made from 3,4-Dichlorobenzyl isothiocyanate, S-(3,4-dichlorobenzyl)isothiourea, was found to be a potent inducer of spherical cells in *E. coli*. [1] In a comparative analysis, it showed significantly higher activity than the derivative from 4-chlorobenzyl isothiocyanate, while the derivative from the unsubstituted benzyl isothiocyanate showed 'much less activity'.

Evidence DimensionSpherical cell induction in E. coli
Target Compound DataPotent activity (via its thiourea derivative)
Comparator Or BaselineS-(4-chlorobenzyl)isothiourea (Slightly less potent) | S-benzylisothiourea (Much less activity)
Quantified DifferenceQualitatively ranked as more potent than mono-chloro and unsubstituted analogs.
ConditionsBiological activity of the corresponding S-benzylisothiourea derivatives on E. coli cells.

This highlights the compound's suitability as a precursor for synthesizing thiourea derivatives where the specific 3,4-dichloro substitution is critical for achieving maximum biological effect in antimicrobial research.

Enhanced Chemical Reactivity for Efficient Synthesis of Thiourea Derivatives

The two electron-withdrawing chlorine atoms on the benzyl ring increase the electrophilicity of the isothiocyanate carbon atom. This intrinsic property makes 3,4-Dichlorobenzyl isothiocyanate a more reactive precursor for the synthesis of N-substituted thioureas compared to benzyl isothiocyanate itself. This enhanced reactivity facilitates reactions with nucleophiles, such as amines, often allowing for milder reaction conditions and potentially higher yields, as demonstrated in patent literature describing the synthesis of complex thiourea-containing molecules. [1]

Evidence DimensionElectrophilicity / Reactivity towards nucleophiles
Target Compound DataEnhanced by two electron-withdrawing chloro groups.
Comparator Or BaselineBenzyl isothiocyanate (lacks electron-withdrawing groups, lower intrinsic reactivity).
Quantified DifferenceNot directly quantified, but enables efficient synthesis under mild conditions.
ConditionsGeneral organic synthesis, specifically nucleophilic addition to the isothiocyanate group.

For chemical manufacturing and process development, higher precursor reactivity can translate to lower energy costs, shorter reaction times, and improved process efficiency, making this a preferred building block.

Precursor for Potent Enzyme Inhibitors

Leveraging its superior potency, this compound is the specific choice for synthesizing inhibitors targeting urease or other enzymes where structure-activity data shows a preference for the 3,4-dichloro substitution pattern. [1] Its use over simpler analogs is justified when maximizing inhibitory activity per mole is a primary project goal.

Synthesis of Biologically Active Thioureas

This compound is indicated as a starting material in synthetic programs aiming to produce N-benzyl thiourea derivatives with maximized antimicrobial or other biological activities. The evidence shows that the 3,4-dichloro moiety is critical for the high potency of the resulting thiourea product, making substitution with other analogs a downgrade in performance. [2]

High-Efficiency Building Block in Process Chemistry

In industrial or large-scale laboratory synthesis, the enhanced reactivity of 3,4-Dichlorobenzyl isothiocyanate makes it a suitable choice for producing thiourea-containing target molecules. Its use is advantageous when process efficiency, mild reaction conditions, and high conversion rates are key procurement drivers. [3]

XLogP3

4.9

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (80%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (80%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (80%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

18967-42-5

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